(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions One common method includes the condensation of 4-fluorophenylhydrazine with benzaldehyde to form the corresponding hydrazone, which is then cyclized with thioglycolic acid to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone sulfur, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for further drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used as a chemical intermediate.
Acetylacetone: Another diketone with similar reactivity.
Diketene: Used in the synthesis of various acetoacetate derivatives.
Uniqueness
What sets (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one apart is its complex structure, which allows for multiple points of chemical modification. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C27H20FN3O2S2 |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20FN3O2S2/c1-33-23-13-7-18(8-14-23)16-30-26(32)24(35-27(30)34)15-20-17-31(22-5-3-2-4-6-22)29-25(20)19-9-11-21(28)12-10-19/h2-15,17H,16H2,1H3/b24-15- |
InChI Key |
MCHDASLWXOLMOW-IWIPYMOSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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